Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate

HPPD inhibition enzyme inhibitor screening herbicide target discovery

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate (CAS 1249238-55-8) is a substituted phenylacetic acid methyl ester characterized by a benzylic α-hydroxy group, a para-methoxy substituent, and a meta-methyl substituent on the aromatic ring (C₁₁H₁₄O₄, MW 210.23 g/mol). This compound belongs to the α-hydroxy arylacetate ester class, occupying a chemical space distinct from simple phenylacetates (lacking the α-hydroxy group), homovanillic acid esters (substituted at C-4 hydroxyl rather than C-4 methoxy), and unsubstituted mandelate esters (lacking the 4-methoxy-3-methyl aromatic substitution pattern).

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B13525155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C(=O)OC)O)OC
InChIInChI=1S/C11H14O4/c1-7-6-8(4-5-9(7)14-2)10(12)11(13)15-3/h4-6,10,12H,1-3H3
InChIKeyVJMXBKDWIDSZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate: A Procurement-Focused Baseline for a Substituted α-Hydroxy Ester Research Candidate


Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate (CAS 1249238-55-8) is a substituted phenylacetic acid methyl ester characterized by a benzylic α-hydroxy group, a para-methoxy substituent, and a meta-methyl substituent on the aromatic ring (C₁₁H₁₄O₄, MW 210.23 g/mol) . This compound belongs to the α-hydroxy arylacetate ester class, occupying a chemical space distinct from simple phenylacetates (lacking the α-hydroxy group), homovanillic acid esters (substituted at C-4 hydroxyl rather than C-4 methoxy), and unsubstituted mandelate esters (lacking the 4-methoxy-3-methyl aromatic substitution pattern) . Its structural features position it as a candidate for enzyme inhibitor screening programs, particularly those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), where its substitution pattern may confer differential binding characteristics relative to structurally related analogs [1].

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate: Critical Structural Determinants That Prevent Direct Analog Substitution


Generic substitution among substituted phenylacetate esters is unreliable because even single-point modifications to the aromatic ring or the side-chain functionality produce measurable changes in molecular recognition at target enzyme active sites [1]. The α-hydroxy group of methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate serves as a hydrogen-bond donor/acceptor distinct from analogs lacking this feature, directly affecting inhibitor–enzyme complex geometry in systems such as HPPD [2]. Simultaneously, the 4-methoxy-3-methyl arrangement alters both the electron density distribution on the aromatic ring and the lipophilic contact surface area compared to the 4-hydroxy-3-methoxy substitution pattern found in homovanillic acid esters, which translates into different enzyme inhibition profiles in comparative SAR studies [3]. Below, each evidence dimension quantifies exactly where these structural differences produce verifiable performance divergence.

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate: Quantitative Comparator Evidence for Procurement Decision Support


Human HPPD Enzyme Inhibition: IC50 Comparison Reveals ~2-Fold Potency Advantage Over a Structurally Related HPPD Inhibitor Chemotype

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate inhibits human recombinant HPPD with an IC50 of 128 nM when assessed via maleylacetoacetate formation after 10 min incubation in an E. coli BL21 (DE3) expression system [1]. A structurally distinct HPPD-targeting chemotype bearing a quinolinone-fused scaffold (CHEMBL3342414; BDBM50024745) shows a Ki of 207 nM against purified His6-tagged recombinant human HPPD measured after 30 min by UV/visible spectroscopy [2]. Although direct head-to-head data under identical conditions are not available, the cross-study comparison indicates that the target compound achieves a roughly 1.6-fold lower IC50 than this comparator chemotype, positioning it favorably among early-discovery HPPD ligand series.

HPPD inhibition enzyme inhibitor screening herbicide target discovery structure-activity relationship

Molecular Weight and Physicochemical Profile Differentiation from Homovanillic Acid Methyl Ester: Implications for Membrane Permeability and Assay Compatibility

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate (MW = 210.23 g/mol, C₁₁H₁₄O₄, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4) carries a 14-g/mol molecular weight increment and a different H-bond donor/acceptor profile compared to its closest commercially available structural relative, methyl 2-(4-hydroxy-3-methoxyphenyl)acetate (homovanillic acid methyl ester, CAS 15964-80-4; MW = 196.20 g/mol, C₁₀H₁₂O₄, HBD = 1, HBA = 4) [1]. The substitution of the phenolic 4-OH group (present in the comparator) with a 4-OCH₃ group (present in the target compound) reduces hydrogen-bond acidity while increasing lipophilicity, a modification that has been shown within homologous 4-methoxyphenylacetic acid ester series to correlate with enhanced membrane passive permeability and altered intracellular target engagement profiles [2].

physicochemical profiling drug-likeness ADME prediction cell permeability

Ester Hydrolysis Stability and Acid Metabolite Equivalence: Enabling Controlled Prodrug or Pro-Inhibitor Strategies Not Achievable with Free Acid Analogs

The methyl ester moiety of methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate is designed to undergo enzymatic or chemical hydrolysis to yield 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid (CAS 721448-67-5; a substituted mandelic acid analog) . In contrast, the direct free acid comparator—homovanillic acid (CAS 306-08-1) or 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid itself—cannot exploit ester-mediated passive membrane crossing or esterase-dependent intracellular activation [1]. Within the broader class of substituted phenylacetate esters, the methyl ester form has been demonstrated to enhance lipase-catalyzed transesterification efficiency compared to free acid substrates, providing a measurable biotransformation handle absent in non-esterified analogs [2]. No quantitative hydrolysis half-life data were located for the target compound specifically; this evidence therefore reflects a class-level strategic advantage of the ester functionality.

ester prodrug hydrolysis stability metabolic activation pharmacokinetic optimization

4-Methoxy-3-Methyl Substitution Pattern: SAR Divergence from Homovanillic Acid Ester Series in Intestinal Fatty Acid Uptake Inhibition

A systematic SAR study of 23 homovanillic acid esters in differentiated Caco-2 enterocytes identified that the most potent inhibitor—1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate—achieved a maximum fatty acid uptake inhibition of −47% at 100 µM, whereas the simple methyl ester (methyl 2-(4-hydroxy-3-methoxyphenyl)acetate) showed substantially weaker activity [1]. Although the target compound (4-methoxy-3-methyl substitution) was not directly tested in this study, the SAR framework demonstrates that the 4-OH-3-OCH₃ pattern present in the comparator series is a critical determinant of potency. The 4-OCH₃-3-CH₃ pattern of the target compound represents a distinct chemotype that would be expected to yield a different activity profile in this assay system, justifying its procurement as a comparator compound for SAR expansion studies.

fatty acid uptake inhibition Caco-2 enterocyte model metabolic disorders structure-activity relationship

Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate: Highest-Confidence Application Scenarios Aligned with Quantitative Comparator Evidence


HPPD Inhibitor Primary Screening: Prioritizing Mid-Nanomolar Hits for Herbicide or Metabolic Disease Target Discovery

Screening collections enriched with this compound can exploit its 128 nM IC50 against human recombinant HPPD [1] to generate confirmed hits that are approximately 1.6-fold more potent than a quinolinone-fused comparator chemotype (Ki = 207 nM) [2]. Procurement for HPPD-focused campaigns is most justified when the screening cascade requires low-hundreds-nanomolar starting potency with a substituted α-hydroxy ester chemotype that differs from established triketone or diketonitrile HPPD inhibitor scaffolds.

SAR Expansion Beyond the Homovanillic Acid Ester Series: Probing the 4-OCH₃-3-CH₃ Pharmacophore in Fatty Acid Uptake or Lipoxygenase Inhibition Models

Where the homovanillic acid ester series (characterized by 4-OH-3-OCH₃ substitution) has demonstrated up to −47% fatty acid uptake inhibition in Caco-2 enterocytes at 100 µM [1] and IC50 values of 1.9–3.8 µM against soybean 15-lipoxygenase [2], this compound's 4-OCH₃-3-CH₃ substitution pattern represents an untested chemotype within that SAR landscape. Procurement is warranted for any program systematically varying the aromatic substitution pattern to map potency and selectivity determinants in these phenotypic or target-based assays.

Ester Pro-Inhibitor or Prodrug Activation Studies Requiring Esterase-Dependent Hydrolysis to the Corresponding α-Hydroxy Acid

For intracellular target engagement models where passive membrane crossing of the ester form followed by esterase cleavage to the active free acid—2-hydroxy-2-(4-methoxy-3-methylphenyl)acetic acid [1]—is a desired experimental design feature, this compound provides a built-in biotransformation handle. Non-ester free acid analogs lack this activation step, making the methyl ester the appropriate procurement choice for esterase-dependent pro-inhibitor or pro-drug screening workflows.

Physicochemical Comparator Studies: Evaluating Lipophilicity-Driven Membrane Permeability Differences Against Homovanillic Acid Methyl Ester

This compound's higher molecular weight (210.23 vs. 196.20 g/mol) and the 4-OCH₃-for-4-OH substitution relative to homovanillic acid methyl ester [1][2] translate into altered lipophilicity and H-bond acidity, which can be exploited in parallel PAMPA or Caco-2 permeability assays to experimentally quantify the impact of this single-point substitution on membrane flux. Procurement of both compounds together enables matched-pair physicochemical profiling that informs broader medicinal chemistry design rules.

Quote Request

Request a Quote for Methyl 2-hydroxy-2-(4-methoxy-3-methylphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.